molecular formula C18H25NO5S B8134754 (4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate

Cat. No.: B8134754
M. Wt: 367.5 g/mol
InChI Key: DEZGIFKYNPWXJT-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with the molecular formula C18H25NO5S It is characterized by its unique bicyclic structure, which includes a methanesulfonic acid ester and a benzyloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid with a suitable alcohol derivative of the bicyclo[2.2.2]octane structure. The benzyloxycarbonylamino group is introduced through a subsequent reaction, often involving a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new esters or amides with different functional groups.

Scientific Research Applications

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling cascades.

Comparison with Similar Compounds

(4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can be compared to other similar compounds, such as:

The uniqueness of methanesulfonic acid 4-benzyloxycarbonylaminobicyclo[2.2.2]oct-1-ylmethyl ester lies in its combination of functional groups and structural features, which confer specific reactivity and application potential.

Properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-25(21,22)24-14-17-7-10-18(11-8-17,12-9-17)19-16(20)23-13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZGIFKYNPWXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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